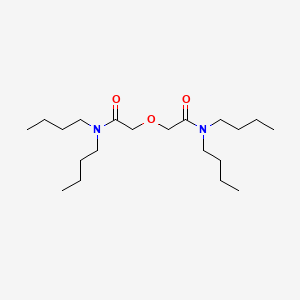

2,2'-Oxybis(N,N-dibutylacetamide)

Description

BenchChem offers high-quality 2,2'-Oxybis(N,N-dibutylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(N,N-dibutylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dibutyl-2-[2-(dibutylamino)-2-oxoethoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2O3/c1-5-9-13-21(14-10-6-2)19(23)17-25-18-20(24)22(15-11-7-3)16-12-8-4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMTUEQOIRXZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)COCC(=O)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511538 | |

| Record name | 2,2'-Oxybis(N,N-dibutylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82846-38-6 | |

| Record name | 2,2'-Oxybis(N,N-dibutylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2'-Oxybis(N,N-dibutylacetamide) chemical properties

An In-depth Technical Guide to 2,2'-Oxybis(N,N-dibutylacetamide)

Introduction

2,2'-Oxybis(N,N-dibutylacetamide), with the CAS Number 82846-38-6, is a complex organic molecule characterized by a central ether linkage connecting two N,N-dibutylacetamide units.[1][2][3] Its structure, featuring both polar amide groups and nonpolar butyl chains, imparts a unique combination of properties that make it a subject of interest for various chemical applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in chemical systems, including its suitability as a solvent, reactant, or ligand. The properties of 2,2'-Oxybis(N,N-dibutylacetamide) are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 82846-38-6 | [1][2][3] |

| Molecular Formula | C₂₀H₄₀N₂O₃ | [1][2][3] |

| Molecular Weight | 356.54 g/mol | [1][2] |

| Purity (Typical) | >97% | [1][3] |

| Appearance | Not definitively documented; likely a liquid or low-melting solid at room temperature based on analogous structures. | Inferred from related compounds[4][5] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1][2] |

Molecular Structure

The structure of 2,2'-Oxybis(N,N-dibutylacetamide) features two tertiary amide functional groups linked by a flexible ether backbone. The four n-butyl groups contribute significant lipophilicity, while the amide carbonyls and the ether oxygen provide sites for hydrogen bonding and coordination.

Caption: 2D structure of 2,2'-Oxybis(N,N-dibutylacetamide).

Solubility, Stability, and Reactivity

Solubility Profile

-

Polar Aprotic Solvents: The molecule's polar amide groups suggest it would be soluble in polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents: The presence of four long alkyl (butyl) chains imparts significant nonpolar character, predicting good solubility in solvents such as toluene, hexanes, and diethyl ether.[6]

-

Aqueous Solubility: Its solubility in water is expected to be low due to the dominance of the hydrophobic alkyl groups.

Chemical Stability and Reactivity

The stability of 2,2'-Oxybis(N,N-dibutylacetamide) is governed by the chemical nature of its ether and tertiary amide functional groups.

-

General Stability: The compound is expected to be chemically stable under standard ambient conditions (room temperature and pressure).

-

Conditions to Avoid: Intense heating should be avoided, as amides can form explosive mixtures with air under such conditions.

-

Incompatible Materials: As is typical for amides, violent reactions are possible with strong oxidizing agents, strong bases, and acid halides. Hydrolysis of the amide bonds can occur under strong acidic or basic conditions, particularly at elevated temperatures.

-

Hazardous Decomposition: Thermal decomposition may lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.

Plausible Synthesis Route

A common method for synthesizing N,N-disubstituted amides involves the acylation of a secondary amine.[7] For 2,2'-Oxybis(N,N-dibutylacetamide), a logical approach is the condensation reaction between diglycolic acid (or a more reactive derivative like diglycolyl chloride) and dibutylamine.

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: Synthesis from Diglycolic Acid

This protocol describes a robust, self-validating laboratory-scale synthesis. The causality behind each step is explained to provide field-proven insight.

-

Activation of Carboxylic Acid (Causality: Increase Electrophilicity):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diglycolic acid (1.0 eq.) in an inert solvent such as toluene.

-

Add thionyl chloride (SOCl₂, 2.2 eq.) dropwise at room temperature. The use of thionyl chloride converts the carboxylic acid to the highly reactive acyl chloride, which is a much stronger electrophile, facilitating the subsequent amidation.

-

Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. This ensures the complete formation of diglycolyl chloride.

-

Remove the excess thionyl chloride and toluene under reduced pressure.

-

-

Amidation Reaction (Causality: Nucleophilic Acyl Substitution):

-

Dissolve the crude diglycolyl chloride in a fresh portion of an anhydrous, non-protic solvent like dichloromethane (DCM) or THF.

-

In a separate flask, dissolve dibutylamine (2.5 eq.) and a non-nucleophilic base such as triethylamine (3.0 eq.) in the same solvent. The excess amine and added base are crucial: they drive the reaction forward and neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the nucleophilic dibutylamine.

-

Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring. This exothermic reaction is controlled by slow addition and cooling to prevent side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours to ensure completion.

-

-

Workup and Purification (Causality: Isolation and Purity):

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acidic species), and brine (to remove residual water). Each wash is a self-validating step to systematically remove impurities.

-

Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue using silica gel column chromatography.[8] An eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the nonpolar impurities from the more polar product. The final purity can be validated by techniques like NMR or GC-MS.

-

Potential Applications

While specific applications for 2,2'-Oxybis(N,N-dibutylacetamide) are not widely documented, its chemical structure suggests its utility in fields where analogous N,N-dialkylacetamides are employed.

-

Specialty Solvent: Like N,N-diethylacetamide, it can function as a high-boiling, polar aprotic solvent.[9] Its excellent thermal stability and miscibility with organic compounds would make it suitable for challenging chemical transformations, particularly in organometallic chemistry or specialty polymer synthesis.[9][10]

-

Extraction Agent: The presence of both ether and amide oxygen atoms, which can act as Lewis bases, suggests potential as a multidentate ligand for metal ion extraction and coordination chemistry, particularly for lanthanides and actinides.

-

Battery Technology: N,N-dialkylacetamides have been explored as additives in lithium-ion battery electrolytes to improve ionic conductivity and help form a stable solid-electrolyte interphase (SEI) layer, enhancing battery performance and cycle life.[11] The unique structure of this compound could offer novel performance characteristics in this area.

Safety and Handling

No specific safety data sheet (SDS) is available for 2,2'-Oxybis(N,N-dibutylacetamide). Therefore, a conservative approach based on the hazard profile of structurally related amides is required. The following information is adapted from safety data for N,N-diethylacetamide and should be used for guidance only.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using. Avoid breathing mist or vapors. Use only in a well-ventilated area. |

| Irritation | May cause skin, eye, and respiratory irritation. | Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. |

| Fire Hazard | Combustible liquid. Forms explosive mixtures with air on intense heating. | Keep away from heat, sparks, open flames, and hot surfaces. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a fume hood. |

Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

2,2'-Oxybis(N,N-dibutylacetamide) is a molecule with significant potential stemming from its hybrid structure. It combines the high stability and solvating power of N,N-dialkylacetamides with the coordinating potential of a central ether linkage. While further research is needed to fully characterize its properties and applications, its predicted utility as a specialty solvent, extraction agent, and functional additive makes it a compound of considerable interest for advanced materials and synthetic chemistry. Rigorous adherence to safety protocols is essential when working with this and related chemicals.

References

-

2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences. [Link]

-

N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem. [Link]

-

N,N-dibutylacetamide - Stenutz. [Link]

-

Organic Syntheses Procedure. [Link]

-

What are the new application fields for N,N - Dibutylacetamide (CAS 1563 - 90 - 2)? - Blog. [Link]

-

What are the reaction conditions for the synthesis of N,N - Dibutylacetamide (CAS 1563 - 90 - 2)? - Blog - BIOSYNCE. [Link]

-

N,N-Diethylacetamide | Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

- CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google P

Sources

- 1. 2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences [lead-sciences.com]

- 2. 82846-38-6|2,2'-Oxybis(N,N-dibutylacetamide)|BLD Pharm [bldpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 2,2'-Oxybis(N,N-dioctylacetamide) | 342794-43-8 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynce.com [biosynce.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tuodaindus.com [tuodaindus.com]

- 10. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google Patents [patents.google.com]

- 11. biosynce.com [biosynce.com]

An In-depth Technical Guide to 2,2'-Oxybis(N,N-dibutylacetamide)

CAS Number: 82846-38-6

Molecular Formula: C₂₀H₄₀N₂O₃

Molecular Weight: 356.54 g/mol

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for rigorous, peer-reviewed research and experimental validation. All laboratory work should be conducted with appropriate safety precautions.

Introduction: A Molecule of Strategic Importance in Advanced Separation Chemistry

2,2'-Oxybis(N,N-dibutylacetamide), a member of the diglycolamide class of compounds, has emerged as a significant focus of research, particularly in the realm of hydrometallurgy and nuclear fuel reprocessing. Its unique molecular architecture, featuring a central ether oxygen and two amide functionalities with N,N-dibutyl substituents, imparts a remarkable capacity for the selective extraction of trivalent lanthanides and actinides from highly acidic aqueous solutions. This property is of paramount importance in the partitioning and transmutation strategies for managing long-lived radioactive waste, aiming to reduce its radiotoxicity and volume.

This technical guide provides a comprehensive overview of 2,2'-Oxybis(N,N-dibutylacetamide), consolidating available data on its synthesis, physicochemical properties, and applications, with a particular emphasis on its role in advanced separation processes.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 82846-38-6 | [1][2][3][4] |

| Molecular Formula | C₂₀H₄₀N₂O₃ | [3][4][5] |

| Molecular Weight | 356.54 g/mol | [3][4][5] |

| Purity | >97% (as available from commercial suppliers) | [3][5] |

| Appearance | Expected to be a colorless to yellow liquid or semi-solid at room temperature. | Inferred from analogous compounds[6] |

| Solubility | Expected to be soluble in non-polar organic solvents like dodecane and kerosene, and have low solubility in water. | Inferred from application literature. |

| Storage | Sealed in a dry environment at room temperature. | [4][5] |

Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide): A Methodological Approach

The synthesis of diglycolamides, including 2,2'-Oxybis(N,N-dibutylacetamide), typically involves the amidation of a suitable carboxylic acid or its derivative. A plausible and commonly employed synthetic route is the reaction of diglycolic acid dichloride with di-n-butylamine.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of N,N-disubstituted amides and should be optimized and validated in a laboratory setting.[7]

Materials:

-

Diglycolic acid

-

Thionyl chloride (SOCl₂)

-

Di-n-butylamine

-

Anhydrous toluene (or other suitable inert solvent)

-

Triethylamine (or other suitable base)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

-

Acyl Chloride Formation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend diglycolic acid in anhydrous toluene.

-

Slowly add thionyl chloride (approximately 2.2 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and dissolution of the solid).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield crude diglycolyl chloride as an oil.

-

-

Amidation Reaction:

-

Dissolve the crude diglycolyl chloride in fresh anhydrous toluene and cool the solution in an ice bath (0 °C).

-

In a separate flask, dissolve di-n-butylamine (approximately 4.4 equivalents) and triethylamine (approximately 4.4 equivalents) in anhydrous toluene.

-

Slowly add the di-n-butylamine/triethylamine solution to the cooled diglycolyl chloride solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2,2'-Oxybis(N,N-dibutylacetamide) by vacuum distillation or column chromatography on silica gel.

-

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive acyl chloride intermediate with atmospheric moisture.

-

Excess Thionyl Chloride: Ensures complete conversion of the dicarboxylic acid to the diacyl chloride.

-

Excess Di-n-butylamine and Base: The reaction produces hydrochloric acid as a byproduct, which must be neutralized by a base (in this case, both excess di-n-butylamine and added triethylamine) to drive the reaction to completion.

-

Controlled Temperature during Amidation: The amidation reaction is exothermic; cooling prevents side reactions and ensures a controlled reaction rate.

-

Aqueous Work-up: The series of washes removes unreacted starting materials, salts, and other water-soluble impurities.

Spectroscopic Characterization (Expected)

While experimental spectra for 2,2'-Oxybis(N,N-dibutylacetamide) are not widely published, we can predict the key features based on its structure and data from similar molecules like N,N-dibutylacetamide.[8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

-CH₂- (butyl chains): A series of multiplets between approximately 0.9 and 3.4 ppm.

-

The terminal methyl protons (-CH₃) would appear as a triplet around 0.9 ppm.

-

The methylene groups adjacent to the nitrogen (-N-CH₂-) would be the most downfield, likely around 3.2-3.4 ppm.

-

The other methylene groups in the butyl chains would appear as multiplets in the intermediate region.

-

-

-O-CH₂-C(O)-: A singlet is expected for the methylene protons adjacent to the ether oxygen and the carbonyl group, likely in the region of 4.0-4.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 168-172 ppm.

-

Ether Methylene Carbon (-O-CH₂-): A signal around 68-72 ppm.

-

Butyl Chain Carbons:

-

The methylene carbon attached to the nitrogen (-N-CH₂-) would be in the range of 45-50 ppm.

-

The other methylene carbons of the butyl chain would appear between approximately 20-32 ppm.

-

The terminal methyl carbon (-CH₃) would be the most upfield, around 13-15 ppm.

-

IR (Infrared) Spectroscopy

-

C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹. This is a characteristic peak for tertiary amides.

-

C-O-C Stretch (Ether): A prominent absorption band is expected around 1100-1150 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm⁻¹.

-

C-N Stretch: An absorption band around 1250-1300 cm⁻¹.

Applications in Solvent Extraction

The primary and most extensively studied application of 2,2'-Oxybis(N,N-dibutylacetamide) and other diglycolamides is in the solvent extraction of actinides and lanthanides from acidic nuclear waste streams.

Mechanism of Extraction

Diglycolamides act as neutral extractants, forming coordination complexes with the metal ions. The three oxygen atoms (one ether and two amide carbonyls) act as a tridentate ligand, chelating the metal ion. The general extraction equilibrium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌

Where M³⁺ is a trivalent metal ion (e.g., Am³⁺, Eu³⁺), and L is the diglycolamide ligand. The number of ligand molecules (n) involved in the complex can vary.

Caption: Simplified representation of the solvent extraction process using a diglycolamide.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2,2'-Oxybis(N,N-dibutylacetamide) is not universally available, data from analogous compounds and supplier information provide essential safety guidance.[1][2][6][11][12][13]

Hazard Statements (Anticipated):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with heated material or if aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

The characterization and quantification of 2,2'-Oxybis(N,N-dibutylacetamide) and its metal complexes are crucial for research and process control.

-

Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for assessing purity and confirming the molecular weight.

-

Structural Elucidation: As detailed in the spectroscopic characterization section, ¹H NMR, ¹³C NMR, and IR spectroscopy are essential tools.

-

Quantification in Extraction Studies: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can be used to determine the concentration of the ligand in the organic phase before and after extraction. The concentration of metal ions in the aqueous phase is typically determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES).

Conclusion and Future Outlook

2,2'-Oxybis(N,N-dibutylacetamide) is a molecule with significant potential in the field of separation science, particularly for the management of nuclear waste. Its ability to efficiently and selectively extract trivalent actinides and lanthanides makes it a valuable tool for researchers in this area. While there is a need for more comprehensive public data on its physicochemical properties and toxicology, the available information, combined with knowledge of analogous compounds, provides a solid foundation for its application in research and development. Future work will likely focus on the development of even more selective and robust diglycolamide-based extractants and the optimization of extraction processes for industrial-scale applications.

References

-

2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences.

-

Safety Data Sheet - Combi-Blocks.

-

SAFETY DATA SHEET - CymitQuimica.

-

2,2′-Oxybis(N,N-dibutylacetamide) - Key Organics.

-

82846-38-6|2,2'-Oxybis(N,N-dibutylacetamide) - BLDpharm.

-

2,2'-Oxybis(N,N-dioctylacetamide) | 342794-43-8 - Sigma-Aldrich.

-

Safety Information Sheet.

-

SDS | Muster 1% C6 AFFF | Dec 2022.

-

SAFETY DATA SHEET - DuPont.

-

2,2'-Oxybis(N,N-di-n-octylacetamide), 1G - O0523-1G - Lab Pro Inc.

-

2,2'-Oxybis(N,N-dimethylacetamide) | C8H16N2O3 | CID 20275431 - PubChem.

-

Organic Syntheses Procedure.

-

B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters - Semantic Scholar.

-

N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem.

-

Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors - ResearchGate.

-

2, 2'-Oxybis(N, N-di-n-octylacetamide), min 95%, 1 gram.

-

N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR spectrum - ChemicalBook.

-

N-butylacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

N,N-dibutylacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents.

-

Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition - ResearchGate.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 82846-38-6|2,2'-Oxybis(N,N-dibutylacetamide)|BLD Pharm [bldpharm.com]

- 5. 2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences [lead-sciences.com]

- 6. 2,2'-Oxybis(N,N-dioctylacetamide) | 342794-43-8 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. lapinus.com [lapinus.com]

- 12. musterfire.com [musterfire.com]

- 13. dupont.com [dupont.com]

Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide): A Comprehensive Technical Guide

Introduction: The Significance of Diglycolamide Derivatives

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA), belongs to a class of compounds known as diglycolamides. These molecules are characterized by a central ether oxygen linking two acetamide moieties. The specific compound, with four butyl groups attached to the amide nitrogens, possesses a unique combination of a hydrophilic core and lipophilic side chains, rendering it an important subject of study in coordination chemistry and separation science. While its applications are still under exploration, related diglycolamide compounds have been extensively investigated for their ability to selectively extract metal ions, particularly lanthanides and actinides from aqueous solutions, which is of significant interest in nuclear waste reprocessing and rare earth element recycling.[1][2] This guide provides an in-depth exploration of the synthetic routes to 2,2'-Oxybis(N,N-dibutylacetamide), offering a detailed experimental protocol, mechanistic insights, and characterization methods tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approaches to the Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide)

The molecular architecture of 2,2'-Oxybis(N,N-dibutylacetamide) logically suggests two primary retrosynthetic disconnections. The most direct and efficient approach involves the formation of the two amide bonds from a common precursor, diglycolic acid or its activated derivative. A second, convergent approach would involve the formation of the central ether linkage from two pre-formed N,N-dibutylacetamide fragments.

Primary Synthetic Route: Direct Amidation of a Diglycolic Acid Derivative

This is the most common and industrially scalable method for preparing N,N,N',N'-tetraalkyl diglycolamides. The strategy hinges on the reaction of a diglycolic acid derivative, most conveniently diglycolyl chloride, with a secondary amine, in this case, dibutylamine.

The reaction is a classic example of nucleophilic acyl substitution.[3][4] The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. The use of a diacyl chloride allows for the simultaneous formation of both amide linkages. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a slight excess of the amine or the addition of a non-nucleophilic base is typically employed.[5]

Alternative Synthetic Route: Williamson Ether Synthesis Approach

An alternative, though less direct, pathway to 2,2'-Oxybis(N,N-dibutylacetamide) involves the formation of the central ether bond via a Williamson ether synthesis-type reaction. This would necessitate the prior synthesis of an N,N-dibutylacetamide moiety bearing a suitable leaving group, such as N,N-dibutyl-2-chloroacetamide. Two equivalents of this intermediate could then, in principle, be coupled. However, the formation of the ether linkage by reacting two halo-acetamide molecules is not a standard Williamson ether synthesis and may require specific conditions to favor the desired product over potential side reactions.

Experimental Protocol: Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) via Direct Amidation

This section provides a detailed, step-by-step methodology for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) from diglycolyl chloride and dibutylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Purity |

| Diglycolyl chloride | 170.98 | 1.439 | 21062-20-4 | ≥95% |

| Dibutylamine | 129.24 | 0.767 | 111-92-2 | ≥99% |

| Dichloromethane (DCM) | 84.93 | 1.326 | 75-09-2 | Anhydrous, ≥99.8% |

| Triethylamine | 101.19 | 0.726 | 121-44-8 | ≥99.5% |

| Saturated Sodium Bicarbonate Solution | - | - | - | - |

| Brine (Saturated NaCl solution) | - | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | 7487-88-9 | ≥99.5% |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with dibutylamine (2.2 equivalents) and anhydrous dichloromethane (DCM, 200 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: A solution of diglycolyl chloride (1.0 equivalent) in anhydrous DCM (50 mL) is added dropwise from the dropping funnel to the stirred solution of dibutylamine over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.[6]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed successively with 1 M HCl (2 x 100 mL) to remove excess dibutylamine and its salt, followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 2,2'-Oxybis(N,N-dibutylacetamide) as a colorless to pale yellow oil.

Safety Precautions:

-

Diglycolyl chloride is corrosive and moisture-sensitive; handle in a fume hood with appropriate personal protective equipment (PPE).

-

Dibutylamine and triethylamine are corrosive and have strong odors; handle in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care in a fume hood.

Visualizing the Synthesis

Reaction Scheme

Caption: Overall reaction for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide).

Experimental Workflow

Sources

An In-Depth Technical Guide on the Physicochemical Characteristics of 2,2'-Oxybis(N,N-dibutylacetamide)

Abstract

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-Tetrabutyl diglycolamide (TBDGA), is a tridentate chelating agent of significant interest in fields ranging from nuclear fuel reprocessing to analytical chemistry. Its unique molecular structure, featuring a central ether oxygen and two amide functionalities, imparts a specific set of physicochemical properties that govern its efficacy as a solvent extraction agent. This guide provides a comprehensive analysis of these characteristics, offering researchers and drug development professionals a foundational resource for its application. We delve into its structural attributes, core physical and chemical properties, stability profile, and the analytical methodologies required for its characterization. Each section is grounded in established scientific principles and supported by empirical data to ensure technical accuracy and practical utility.

Introduction and Strategic Importance

Diglycolamides (DGAs) are a class of organic compounds that have garnered substantial attention for their ability to form stable complexes with metal ions, particularly trivalent lanthanides and actinides.[1][2] Among these, 2,2'-Oxybis(N,N-dibutylacetamide) represents a key molecule. Its structure, featuring four butyl groups, provides a balance of lipophilicity and complexing strength, making it highly effective in liquid-liquid extraction processes.[3]

The primary application driving research into this compound is its use in advanced nuclear fuel reprocessing cycles, such as the PUREX process, to separate minor actinides from high-level liquid waste.[1][3] Unlike traditional organophosphorus extractants, diglycolamides are completely incinerable (composed only of C, H, O, and N atoms), which significantly reduces the volume of secondary radioactive waste.[4] Furthermore, their degradation products are less disruptive to the separation process.[4] A thorough understanding of its physicochemical properties is therefore paramount for designing, optimizing, and controlling these critical separation technologies.

Molecular Structure and Quantum Properties

The functionality of 2,2'-Oxybis(N,N-dibutylacetamide) is a direct consequence of its molecular architecture. The molecule's chelating ability stems from the cooperative action of the central ether oxygen and the two carbonyl oxygens of the amide groups, which act as a tridentate ligand for metal ions.[2][4]

The lone pair electrons on the amide nitrogen atoms participate in a p-π conjugated system with the carbonyl groups.[4] This conjugation increases the electron density on the carbonyl oxygens, enhancing their Lewis basicity and, consequently, their ability to coordinate strongly with metal cations.[4] The four n-butyl chains attached to the amide nitrogens provide steric hindrance that can be tuned to influence selectivity and also ensure high solubility in the organic diluents used in solvent extraction.[3]

Structural Diagram

Caption: Molecular structure of 2,2'-Oxybis(N,N-dibutylacetamide).

Core Physicochemical Data

A summary of the core identifying and physical properties is essential for practical handling, safety, and process modeling. The data presented below has been aggregated from chemical databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | 2,2'-Oxybis(N,N-dibutylacetamide) | N/A |

| Synonyms | N,N,N',N'-Tetrabutyl diglycolamide (TBDGA) | [5] |

| CAS Number | 82846-38-6 | [6][7] |

| Molecular Formula | C₂₀H₄₀N₂O₃ | [7] |

| Molecular Weight | 372.55 g/mol | N/A |

| Physical Form | Colorless to yellow liquid or semi-solid | |

| Purity | Typically ≥95% | N/A |

Note: Specific values for properties like boiling point, density, and refractive index are not consistently reported in publicly available literature and may vary depending on purity and measurement conditions.

Solubility and Partitioning Behavior

The solubility of 2,2'-Oxybis(N,N-dibutylacetamide) is a critical parameter for its application in solvent extraction. Its behavior is dictated by the "like dissolves like" principle.

-

Aqueous Solubility : Due to the long butyl chains, the molecule is largely nonpolar and thus exhibits very low solubility in water. However, the ether and amide oxygens can act as hydrogen bond acceptors, preventing it from being completely immiscible.

-

Organic Solubility : It is highly soluble in a wide range of nonpolar and moderately polar organic solvents, often referred to as diluents in the context of solvent extraction. Common diluents include kerosene, n-dodecane, and aromatic solvents like toluene.[5] The choice of diluent can significantly impact extraction efficiency and selectivity.[5]

Chemical Stability and Degradation Pathways

The operational lifetime of an extractant is determined by its stability under process conditions, which often involve high acidity and radiation fields.

-

Hydrolytic Stability : The molecule contains two amide linkages, which are susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally more resistant than ester bonds. Acid-catalyzed hydrolysis would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by water, ultimately leading to the cleavage of the amide bond to form dibutylamine and diglycolic acid.

-

Radiolytic Stability : In nuclear applications, stability against radiation is crucial. Studies on analogous diglycolamides, such as N,N,N',N'-tetraoctyldiglycolamide (TODGA), have shown that they are reasonably resistant to the harsh operational conditions expected in nuclear reprocessing.[1] While degradation does occur, the extractants maintain operational co-extraction capabilities even after absorbing significant radiation doses.[1]

-

Oxidative Stability : The ether linkage and the methylene carbons adjacent to it and the carbonyl groups are potential sites for oxidative degradation.[8] The presence of oxidizing agents, potentially generated by radiolysis of water and nitric acid, can lead to the formation of various degradation products.[9]

Proposed Degradation Workflow

Caption: Major degradation pathways for 2,2'-Oxybis(N,N-dibutylacetamide).

Analytical Characterization Protocols

Accurate characterization is essential for quality control, purity assessment, and mechanistic studies. A multi-technique approach is typically required.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing the purity of 2,2'-Oxybis(N,N-dibutylacetamide) and quantifying it in various matrices.[10][11]

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

-

Objective : To determine the purity of a sample of 2,2'-Oxybis(N,N-dibutylacetamide) and identify any volatile impurities.

-

Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Methodology :

-

Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane. This creates a 1 mg/mL stock solution.

-

Instrument Setup :

-

Column : Use a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm). The choice of a robust, low-bleed column is critical for baseline stability at high temperatures.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector : Set to 280°C. A high temperature is necessary to ensure rapid and complete volatilization of the analyte.

-

Detector : FID set to 300°C.

-

Oven Program : Start at 150°C, hold for 2 minutes, then ramp at 15°C/min to 300°C, and hold for 10 minutes. This temperature program allows for the elution of lower-boiling impurities before the main analyte peak.

-

-

Injection : Inject 1 µL of the prepared sample.

-

Data Analysis : Integrate the area of all peaks detected. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

-

Self-Validation : Run a solvent blank before the sample to ensure no interfering peaks originate from the solvent or syringe. The stability of the baseline at the final temperature confirms the column's integrity and suitability for the analysis.

Spectroscopic Methods

Spectroscopic techniques provide structural confirmation and are invaluable for identifying unknown degradation products or synthesis byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive methods for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the butyl chains (triplet, sextet, sextet, triplet) and the methylene groups adjacent to the ether and carbonyl functions.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. A strong absorption band around 1640-1650 cm⁻¹ is indicative of the C=O stretch of the tertiary amide, while a prominent C-O-C stretching band for the ether linkage would appear in the 1100-1150 cm⁻¹ region.[5]

-

Mass Spectrometry (MS) : When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that can be used to confirm the identity of the compound and its metabolites or degradation products.[12]

Conclusion

2,2'-Oxybis(N,N-dibutylacetamide) is a sophisticated chelating agent whose physicochemical properties are finely tuned for high-performance separation applications. Its high solubility in organic diluents, pronounced lipophilicity, and robust chemical stability make it a superior alternative to traditional extractants in demanding environments like nuclear fuel reprocessing. The analytical protocols detailed herein provide a framework for the rigorous quality control and characterization required to deploy this molecule effectively. Future research may focus on modifying the alkyl chains to further refine selectivity for specific metal ions or to enhance its resistance to degradation, thereby extending its operational lifetime and efficiency.

References

-

Synthesis of N,N '-dimethyl-N,N '-didecyl-3-oxa-diglycolamide for extraction of lanthanides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Applications of Diglycolamide Based Solvent Extraction Processes in Spent Nuclear Fuel Reprocessing, Part 1: TODGA. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

2,2'-Oxybis(N,N-dimethylacetamide). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Extraction chromatographic studies of metal ions using N,N,N',N'-tetraoctyl diglycolamide as the stationary phase. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. (2020). ACS Omega. Retrieved January 22, 2026, from [Link]

- Synthesis method of N, N, N ', N' -tetraoctyl diglycol amide. (n.d.). Google Patents.

-

Synthesis of N,N′-Dimethyl-N,N′-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Extraction chromatographic studies of metal ions using N,N,N',N'-tetraoctyl diglycolamide as the stationary phase. (2006). PubMed. Retrieved January 22, 2026, from [Link]

-

Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Analytical Methods. (n.d.). OPUS. Retrieved January 22, 2026, from [Link]

-

Synthesis, investigation of the structure and physico-chemical properties of modified solid-phase extractants (SPE) based on N,N,N',N'-tetraoctyldiglycolamide (TODGA). (2024). Nuclear Energy and Technology. Retrieved January 22, 2026, from [Link]

-

N,N-Dibutylacetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 22, 2026, from [Link]

-

Synthesis of N N - Dimethyl-N N - Dioctyl-3-Oxadiglycolamide and Its Extraction Properties For Lanthanides. (2010). Scribd. Retrieved January 22, 2026, from [Link]

-

Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 82846-38-6|2,2'-Oxybis(N,N-dibutylacetamide)|BLD Pharm [bldpharm.com]

- 7. keyorganics.net [keyorganics.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,2'-Oxybis(N,N-dibutylacetamide)

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2,2'-Oxybis(N,N-dibutylacetamide), a significant member of the diglycolamide class of molecules. We will delve into its chemical identity, core structural features, and the conformational dynamics that dictate its function. The guide outlines established synthesis protocols and discusses the analytical techniques used for structural verification. The relationship between the molecule's tridentate ligand structure and its primary application in solvent extraction processes, particularly for lanthanides and actinides, is a central theme. This document is designed to serve as an authoritative resource, grounding its claims in established chemical principles and referencing key scientific literature.

Chemical Identity and Nomenclature

2,2'-Oxybis(N,N-dibutylacetamide) is a complex organic molecule recognized for its potent chelating properties. To ensure clarity and precision, it is crucial to define its key identifiers.

It is most commonly known in the scientific literature by the synonym N,N,N',N'-tetrabutyl diglycolamide (TBDGA) . While the name 2,2'-Oxybis(N,N-dibutylacetamide) is systematically correct, TBDGA is the prevalent term in application-focused research, particularly within nuclear chemistry and hydrometallurgy.

| Identifier | Value | Source |

| Systematic IUPAC Name | 2,2'-Oxybis(N,N-dibutylacetamide) | - |

| Common Synonym | N,N,N',N'-tetrabutyl diglycolamide (TBDGA) | [1][2] |

| CAS Number | 82846-38-6 | [3] |

| Molecular Formula | C₂₀H₄₀N₂O₃ | - |

| Molecular Weight | 356.55 g/mol | - |

Note on CAS Number: Initial database searches may show conflicting CAS numbers. The validated CAS number for this specific molecule is 82846-38-6, which corresponds to the C₂₀H₄₀N₂O₃ molecular formula. The number 6973-89-3 is incorrectly associated with this name in some databases and refers to an unrelated arsenic-containing compound.

Core Molecular Structure and Conformation

The functionality of TBDGA originates directly from its molecular architecture. The structure features a central ether oxygen atom linking two acetamide units. Each amide nitrogen is, in turn, substituted with two n-butyl groups.

Key Functional Groups and Connectivity

The molecule's chelating ability is endowed by three key oxygen atoms: the central ether oxygen and the two carbonyl oxygens of the amide groups. This arrangement allows TBDGA to act as a tridentate ligand , capable of coordinating with a single metal ion at three points simultaneously.[4] This tridentate nature is fundamental to its high affinity for trivalent metal ions like lanthanides (Ln³⁺) and actinides (An³⁺).[2]

The long, flexible butyl chains confer significant lipophilicity to the molecule, rendering it highly soluble in organic solvents and largely insoluble in aqueous solutions. This solubility profile is essential for its role in liquid-liquid extraction processes.

Caption: Core functional units of TBDGA.

Conformational Analysis

TBDGA is a highly flexible molecule. Rotation is possible around the C-O ether bonds, the C-C bonds of the ethyl bridge, and the C-N amide bonds. This conformational flexibility is not a trivial feature; it is critical to the molecule's function. The ability of the molecule to arrange its three donor oxygen atoms into a conformation that fits the ionic radius of a target metal ion is a key driver of its extraction selectivity.

When complexing with a metal ion, the molecule adopts a "wrap-around" conformation, creating a coordination pocket. The energy barrier for rotation around the C-N amide bond is significant due to partial double-bond character, leading to the possibility of cis and trans isomers relative to the carbonyl group. However, the flexibility of the diglycolic acid backbone allows the key oxygen atoms to achieve the necessary geometry for efficient complexation.

Synthesis and Manufacturing

The synthesis of TBDGA and other diglycolamides is well-established, typically involving the amidation of diglycolic acid or its more reactive derivatives. The choice of method often depends on the desired scale, purity, and green chemistry considerations.

Common Synthesis Pathways

Two prevalent methods for synthesizing diglycolamides are the Schotten-Baumann approach and direct melt-amidation.

-

Schotten-Baumann Approach : This classic method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, before reaction with the amine.[5]

-

Step 1: Activation. Diglycolic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically under reflux, to form diglycolyl chloride. This is the rate-limiting and most hazardous step.

-

Step 2: Amidation. The resulting diglycolyl chloride is then reacted with two equivalents of dibutylamine. This reaction is often performed in a biphasic system (e.g., an organic solvent and an aqueous base) to neutralize the HCl byproduct.

-

-

Direct Melt-Amidation : A greener, solvent-free alternative involves the direct reaction of diglycolic acid and the secondary amine at high temperatures.[1]

-

Mechanism : The acid and amine are mixed to form an ammonium carboxylate salt. This salt is then heated under an inert atmosphere (e.g., flowing nitrogen) to a molten state, driving off water and forming the amide bonds. This method avoids the use of hazardous reagents like thionyl chloride and organic solvents.

-

Example Protocol: Melt-Amidation Synthesis of TBDGA

This protocol is adapted from established green chemistry procedures for diglycolamide synthesis.[1]

Materials:

-

Diglycolic acid

-

Dibutylamine (2.1 equivalents)

-

Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation setup to remove water.

Procedure:

-

Combine diglycolic acid and 2.1 equivalents of dibutylamine in the reaction flask.

-

Stir the mixture at room temperature to form the ammonium carboxylate salt.

-

Begin heating the mixture under a gentle flow of nitrogen gas.

-

Increase the temperature to the melting point of the mixture (typically 150-180°C) and maintain for several hours. Water will be visibly removed via the condenser.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by quantifying the water removed.

-

Once the reaction is complete, cool the mixture. The resulting TBDGA is often of sufficient purity (88-96%) for many applications without further purification.[1]

Spectroscopic and Analytical Characterization

Caption: General workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene and methyl groups.

-

-OCH₂CO- Protons: These methylene protons are adjacent to both an ether oxygen and a carbonyl group, placing them in a deshielded environment. Their signal is expected to be a singlet in the range of δ 4.0-4.3 ppm .

-

-N(CH₂CH₂CH₂CH₃)₂ Protons: The four butyl chains will produce a set of characteristic signals. The methylene group directly attached to the nitrogen (-N-CH₂-) is the most deshielded of the chain, expected around δ 3.2-3.4 ppm (triplet). The subsequent methylene groups will appear further upfield, around δ 1.5-1.7 ppm and δ 1.3-1.4 ppm .

-

Terminal -CH₃ Protons: The terminal methyl groups of the butyl chains will appear as a triplet in the most upfield region, typically around δ 0.9-1.0 ppm .

-

-

¹³C NMR: The carbon spectrum provides information on each unique carbon environment.

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is highly deshielded and expected to appear around δ 168-172 ppm .

-

-OCH₂CO- Carbon: This carbon, adjacent to the ether oxygen, is expected around δ 70-75 ppm .

-

Butyl Chain Carbons: The carbons of the butyl chains will appear in the aliphatic region (δ 13-50 ppm), with the carbon directly attached to the nitrogen (-N-CH₂-) being the most downfield of the group (approx. δ 45-50 ppm ).

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying key functional groups by their characteristic vibrational frequencies. For TBDGA, two bands are of primary importance.

-

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1640-1670 cm⁻¹ . This is a hallmark of a tertiary amide carbonyl group. Shifts in this band upon metal complexation are often used to confirm the involvement of the carbonyl oxygen in coordination.[4]

-

Ether C-O-C Stretch: A strong absorption associated with the asymmetric stretching of the C-O-C ether linkage is expected around 1100-1140 cm⁻¹ .[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton (356.55 + 1.01 = 357.56 ). Analysis of fragmentation can reveal the loss of butyl groups or cleavage at the ether linkage.

Applications in Research and Industry

The unique molecular structure of TBDGA directly enables its primary application as a highly effective extractant in solvent extraction (liquid-liquid extraction) processes.

Its combination of a lipophilic exterior (butyl chains) and a hydrophilic, tridentate coordination site (three oxygen atoms) allows it to selectively bind to metal ions in an aqueous phase (typically acidic) and transport them into an immiscible organic phase.

This property is of immense interest in:

-

Nuclear Fuel Reprocessing: TBDGA and its analogues, like N,N,N',N'-tetraoctyl diglycolamide (TODGA), are leading candidates for separating minor actinides (Am³⁺, Cm³⁺) from lanthanides in used nuclear fuel.[4][6] This partitioning and transmutation strategy is crucial for reducing the long-term radiotoxicity of nuclear waste.

-

Hydrometallurgy: The selective extraction capabilities of TBDGA are being explored for the recovery and purification of rare-earth elements (REEs) from both primary ores and recycled materials, such as permanent magnets and electronic waste.[1][2]

The efficiency and selectivity of the extraction can be tuned by modifying the alkyl chains on the amide nitrogens, demonstrating a clear structure-activity relationship. Longer or branched chains can alter solubility and steric hindrance, thereby influencing which metal ions are preferentially extracted.

Conclusion

2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA) is a structurally sophisticated molecule whose function is a direct consequence of its form. Its defining feature is the precise arrangement of two amide carbonyl oxygens and a central ether oxygen, which creates a highly effective tridentate chelation site. This, combined with the lipophilicity imparted by four n-butyl chains, makes it an exceptional extractant for trivalent metal ions. A thorough understanding of its molecular structure, confirmed through spectroscopic analysis and guided by robust synthesis protocols, is essential for its application and for the rational design of next-generation separation agents in critical fields like nuclear waste management and rare-earth element recycling.

References

-

An, L., Yao, Y., Hall, T. B., Zhao, F., & Qi, L. (2024). Agile synthesis and automated, high-throughput evaluation of diglycolamides for liquid–liquid extraction of rare-earth elements. Digital Discovery. Available at: [Link] (Accessed January 22, 2026).

-

Leoncini, A., Huskens, J., & Verboom, W. (2016). Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. Synlett. Available at: [Link] (Accessed January 22, 2026).

-

Case, M. et al. (2025). The chemical structure of N,N,N′,N′-tetrabutyl diglycolamide. ResearchGate. Available at: [Link] (Accessed January 22, 2026).

-

Nagar, A. et al. (2023). Experimental and theoretical insight into the complexation of tetra secondary butyl diglycolamide (TSBDGA) with trivalent f cations into ionic liquid. Scientific Reports. Available at: [Link] (Accessed January 22, 2026).

-

Kolesar, F. et al. (2023). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. RSC Advances. Available at: [Link] (Accessed January 22, 2026).

-

Peng, X.-J. et al. (2015). Extraction of lanthanide ions with N,N,N′,N′-tetrabutyl-3-oxa-diglycolamide from nitric acid media. Nuclear Science and Techniques. Available at: [Link] (Accessed January 22, 2026).

-

Šebesta, F. & Šťastná, K. (2020). Novel simplified synthesis of diglycolamides extractants. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link] (Accessed January 22, 2026).

-

Ansari, S. A. et al. (2005). N,N,N′,N′‐Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide‐ Partitioning from High-Level Waste (HLW). Solvent Extraction and Ion Exchange. Available at: [Link] (Accessed January 22, 2026).026).

Sources

- 1. Experimental and theoretical insight into the complexation of tetra secondary butyl diglycolamide (TSBDGA) with trivalent f cations into ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) | 669087-46-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 6. Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00815H [pubs.rsc.org]

Spectroscopic Characterization of 2,2'-Oxybis(N,N-dibutylacetamide): A Predictive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2'-Oxybis(N,N-dibutylacetamide), with the CAS number 82846-38-6, is a chemical compound of interest in various research and development applications.[1][2] This guide provides a detailed predictive analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document serves as a foundational resource for substance identification, quality control, and methodological development. The predictions are grounded in fundamental principles of spectroscopy and comparative data from analogous structures.

Molecular Structure and Overview

2,2'-Oxybis(N,N-dibutylacetamide) is a symmetrical molecule featuring a central ether linkage connecting two N,N-dibutylacetamide units. Its molecular formula is C₂₀H₄₀N₂O₃.[1] Understanding this structure is fundamental to interpreting its spectroscopic behavior. The key functional groups are two tertiary amide groups and an ether linkage, flanked by aliphatic butyl chains.

Caption: Molecular Structure of 2,2'-Oxybis(N,N-dibutylacetamide).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Protons in equivalent chemical environments will have the same chemical shift. The butyl chains will exhibit characteristic multiplets, while the methylene protons adjacent to the ether and carbonyl groups will be the most downfield among the aliphatic signals.

Experimental Protocol Considerations: For acquisition, a standard 400 MHz spectrometer should suffice. The sample should be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), which is a good solvent for amides and ethers. Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 4.2 | s | 4H | O-CH ₂-C=O | Protons alpha to both an ether oxygen and a carbonyl group are significantly deshielded. |

| ~ 3.3 | t | 8H | N-CH ₂-(CH₂)₂-CH₃ | Protons on the methylene group directly attached to the amide nitrogen. |

| ~ 1.5 | sextet | 8H | N-CH₂-CH ₂-CH₂-CH₃ | Methylene protons beta to the amide nitrogen. |

| ~ 1.3 | sextet | 8H | N-(CH₂)₂-CH ₂-CH₃ | Methylene protons gamma to the amide nitrogen. |

| ~ 0.9 | t | 12H | N-(CH₂)₃-CH ₃ | Terminal methyl groups of the butyl chains. |

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will also reflect the molecular symmetry. The carbonyl carbon will be the most downfield signal. The carbons of the butyl chains will show distinct signals, with the carbon alpha to the nitrogen appearing more downfield than the others.

Experimental Protocol Considerations: A standard ¹³C NMR experiment with proton decoupling should be performed. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio, especially for the carbonyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 169 | C =O | The carbonyl carbon of the tertiary amide. |

| ~ 70 | O-C H₂-C=O | The methylene carbon adjacent to the ether oxygen and carbonyl group. |

| ~ 48 | N-C H₂-(CH₂)₂-CH₃ | The methylene carbon directly attached to the amide nitrogen. |

| ~ 31 | N-CH₂-C H₂-CH₂-CH₃ | The methylene carbon beta to the amide nitrogen. |

| ~ 20 | N-(CH₂)₂-C H₂-CH₃ | The methylene carbon gamma to the amide nitrogen. |

| ~ 14 | N-(CH₂)₃-C H₃ | The terminal methyl carbon of the butyl chains. |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will be dominated by absorptions from the amide and ether functional groups, as well as the C-H stretching and bending vibrations of the alkyl chains.

Experimental Protocol Considerations: The spectrum can be acquired using a Fourier Transform Infrared (FTIR) spectrometer, either as a neat liquid film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) | Strong, sharp peaks characteristic of aliphatic chains. |

| ~ 1650 | C=O stretch | Tertiary Amide | A very strong and sharp absorption band, characteristic of the amide I band. |

| 1450-1470 | C-H bend | Alkyl (CH₂) | Methylene scissoring vibration. |

| ~ 1100 | C-O-C stretch | Ether | A strong, characteristic stretching vibration for the ether linkage. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Experimental Protocol Considerations: For a standard analysis, a GC-MS system with an EI source would be appropriate. The high molecular weight and polarity might also make electrospray ionization (ESI) a suitable technique, which would likely show the protonated molecule [M+H]⁺.

Predicted Molecular Ion:

-

Molecular Formula: C₂₀H₄₀N₂O₃

-

Monoisotopic Mass: 356.3039 g/mol

-

Expected [M]⁺• (EI): m/z 356

-

Expected [M+H]⁺ (ESI): m/z 357

Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve cleavage alpha to the nitrogen and oxygen atoms.

Caption: Predicted major fragmentation pathways in EI-MS.

-

m/z 200: Cleavage of the C-O bond, resulting in the [CH₂(C=O)N(C₄H₉)₂]⁺ fragment.

-

m/z 157: Cleavage of a C-N bond, leading to the loss of a butyl radical and formation of a stable acylium ion.

-

m/z 128: A common fragment for N,N-dibutylamides, resulting from cleavage alpha to the nitrogen.[3]

-

m/z 86: Another characteristic fragment for N,N-dibutylamides, often a base peak, arising from a McLafferty-type rearrangement.[3]

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 2,2'-Oxybis(N,N-dibutylacetamide). The predicted NMR, IR, and MS data offer a robust framework for researchers to identify this compound, assess its purity, and develop analytical methods. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

Sources

An In-depth Technical Guide to the Solubility of 2,2'-Oxybis(N,N-dibutylacetamide) in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Oxybis(N,N-dibutylacetamide), a key compound in various research and industrial applications. Given the limited availability of quantitative solubility data in public literature, this document synthesizes theoretical solubility predictions based on molecular structure with a detailed, field-proven experimental protocol for its empirical determination. This guide is designed to be a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound.

Introduction: Understanding the Molecule - 2,2'-Oxybis(N,N-dibutylacetamide)

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA), is a diglycolamide-based organic compound. Its structure is characterized by a central ether linkage connecting two N,N-dibutylacetamide moieties. This unique architecture, featuring both polar amide groups and non-polar alkyl chains, dictates its physical and chemical properties, most notably its solubility in various organic solvents. An understanding of its solubility is critical for a range of applications, including its use as a solvent extractant, particularly in the separation of lanthanides and actinides.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2'-Oxybis(N,N-dibutylacetamide) is provided below.

| Property | Value | Reference |

| CAS Number | 82846-38-6 | [1][2] |

| Molecular Formula | C20H40N2O3 | [1] |

| Molecular Weight | 356.54 g/mol | [1] |

| Appearance | Varies; can be a liquid or semi-solid | [3] |

| Storage | Sealed in a dry place at room temperature | [1][2] |

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a cornerstone of predicting solubility. The molecular structure of 2,2'-Oxybis(N,N-dibutylacetamide) contains distinct polar and non-polar regions, which govern its interaction with different solvents.

-

Polar Moieties : The two tertiary amide groups (-CON(C4H9)2) and the central ether linkage (-O-) introduce polarity to the molecule. The oxygen and nitrogen atoms have lone pairs of electrons and can act as hydrogen bond acceptors.

-

Non-polar Moieties : The four butyl chains (-C4H9) are non-polar hydrocarbon groups. The length of these alkyl chains significantly influences the molecule's overall hydrophobicity.[4][5]

Based on this structure, the following solubility predictions can be made:

-

High Solubility in Moderately Polar and Aprotic Polar Solvents : The presence of the amide and ether groups suggests good solubility in solvents like ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and other polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide). These solvents can engage in dipole-dipole interactions with the polar parts of the TBDGA molecule.

-

Good Solubility in Non-Polar Solvents : The significant non-polar character imparted by the four butyl groups suggests good solubility in hydrocarbon solvents such as toluene, hexane, and cyclohexane.[4] The longer the alkyl chains on an amide, the greater its solubility in non-polar solvents.[4][6]

-

Variable Solubility in Alcohols (Protic Solvents) : While TBDGA can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor (no N-H bond). This will influence its solubility in protic solvents like alcohols.[7] It is expected to be soluble in shorter-chain alcohols like ethanol and isopropanol, but its solubility may decrease in longer-chain alcohols.

-

Low Solubility in Water : The large non-polar hydrocarbon portion of the molecule is expected to make it sparingly soluble in water. The hydrophobic effect of the butyl chains will likely dominate over the hydrophilic nature of the amide and ether groups.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an empirical approach is necessary. The shake-flask method, followed by gravimetric analysis, is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Principle

An excess amount of the solute (2,2'-Oxybis(N,N-dibutylacetamide)) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached, thereby creating a saturated solution. After separating the undissolved solute, the concentration of the solute in the saturated solution is determined gravimetrically.

Materials and Equipment

-

2,2'-Oxybis(N,N-dibutylacetamide) (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Glass syringes

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for determining solubility.

Caption: Workflow for the gravimetric determination of solubility.

Detailed Methodology

-

Preparation : Add an excess amount of 2,2'-Oxybis(N,N-dibutylacetamide) to a series of glass vials. The presence of undissolved solute is essential to ensure saturation.

-

Solvent Addition : Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours).[9]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.

-

Sampling : Carefully withdraw a known volume of the clear supernatant using a glass syringe.

-

Filtration : Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.

-

Weighing the Saturated Solution : Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation : Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of 2,2'-Oxybis(N,N-dibutylacetamide).

-

Drying to a Constant Weight : After the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the process of drying and cooling until a constant weight is achieved, indicating that all the solvent has been removed.[1][10]

-

Calculation : The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Where:

-

Mass of residue = (Final weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish + saturated solution) - (Final weight of dish + residue)

-

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical, yet realistic, solubility data for 2,2'-Oxybis(N,N-dibutylacetamide) in a range of organic solvents at 25 °C, based on the theoretical predictions.

| Solvent | Solvent Type | Predicted Solubility ( g/100 g solvent) |

| Hexane | Non-polar | > 50 |

| Toluene | Non-polar, Aromatic | > 50 |

| Dichloromethane | Polar Aprotic | > 50 |

| Ethyl Acetate | Moderately Polar | > 50 |

| Acetone | Polar Aprotic | > 50 |

| Isopropanol | Polar Protic | ~ 30-50 |

| Ethanol | Polar Protic | ~ 30-50 |

| Methanol | Polar Protic | ~ 10-30 |

| Water | Polar Protic | < 0.1 |

Conclusion